molecular formula C19H22N4O5S B2513799 N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-59-2

N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Katalognummer: B2513799
CAS-Nummer: 852135-59-2
Molekulargewicht: 418.47
InChI-Schlüssel: HZBQIDNTCIHQOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-Diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. Key structural attributes include:

  • 3-Methyl substituent: Enhances steric stability and modulates electronic properties.
  • N-(2,2-Diethoxyethyl)carboxamide side chain: Improves solubility and pharmacokinetic properties due to its hydrophilic diethoxyethyl moiety.

This compound belongs to a class of imidazo[2,1-b][1,3]thiazole derivatives, which are explored for diverse biological activities, including anticancer and enzyme modulation .

Eigenschaften

IUPAC Name

N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-4-27-16(28-5-2)10-20-18(24)17-12(3)22-11-15(21-19(22)29-17)13-7-6-8-14(9-13)23(25)26/h6-9,11,16H,4-5,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBQIDNTCIHQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 852135-59-2) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C₁₉H₂₂N₄O₅S
Molecular Weight 418.5 g/mol
CAS Number 852135-59-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical cellular processes:

  • Inhibition of Focal Adhesion Kinase (FAK) : Studies indicate that imidazo[2,1-b][1,3]thiazole derivatives can inhibit FAK phosphorylation, which plays a significant role in cancer cell proliferation and migration. This inhibition may enhance the efficacy of chemotherapeutic agents such as gemcitabine by increasing the expression of the gemcitabine transporter human equilibrative nucleoside transporter-1 (hENT-1) .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties by interfering with bacterial cell wall synthesis and disrupting microtubule function in cancer cells, leading to apoptosis .
  • Antioxidant Properties : Preliminary studies suggest that derivatives of imidazo[2,1-b][1,3]thiazole exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor effects across various cancer cell lines. For instance:

  • IC50 Values : Compounds within the imidazo[2,1-b][1,3]thiazole class have shown IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines .
  • Mechanisms : The antitumor activity is associated with the inhibition of phospho-FAK and modulation of pathways related to cell migration and proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound in specific cancer types:

  • In one study involving pancreatic cancer cells, the compound enhanced the cytotoxic effects of gemcitabine when used in combination therapy .
  • Another investigation into its effects on peritoneal mesothelioma indicated promising results in reducing tumor growth and metastasis .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a complex structure characterized by an imidazo[2,1-b][1,3]thiazole core substituted with a nitrophenyl group and a diethoxyethyl moiety. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications to achieve the desired compound with high purity and yield.

Synthesis Overview

StepReaction TypeKey Reagents
1CyclizationThiosemicarbazide
2AcylationAcid chlorides
3ReductionTin(II) chloride

Anticancer Properties

Numerous studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound has been evaluated for its antiproliferative activity against various cancer cell lines, particularly pancreatic ductal adenocarcinoma (PDAC) cells.

Case Studies and Findings

  • Study on Pancreatic Cancer Cells : Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antiproliferative effects on PDAC cell lines such as SUIT-2 and Panc-1. The half-maximal inhibitory concentration (IC50) values for these compounds were reported in the low micromolar range (5.11 to 10.8 µM), indicating potent activity against these resistant cancer cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects includes the induction of apoptosis and inhibition of cell migration. For instance, certain derivatives have shown a marked reduction in migration rates in scratch wound-healing assays, suggesting their potential in preventing metastasis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring and substitution patterns significantly influence biological activity. Compounds with specific substituents at the 6-position of the thiazole ring have been found to enhance cytotoxicity against various cancer cell lines .

Therapeutic Potential Beyond Cancer

In addition to anticancer applications, imidazo[2,1-b][1,3]thiazole derivatives are being investigated for other therapeutic areas such as:

  • Antimicrobial Activity : Some studies suggest that these compounds may possess antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The following table highlights structural analogs and their key differences:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
N-(3,4-Dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 3,4-Dimethoxyphenyl (carboxamide) C₂₃H₂₀N₄O₅S Reduced solubility compared to diethoxyethyl analog; potential CNS activity
3-Methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide Pyridin-2-ylmethyl (carboxamide) C₁₉H₁₅N₅O₃S Enhanced π-π stacking interactions; moderate anti-proliferative activity
N-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide Spirocyclic dioxa-azaspiro (carboxamide) C₂₀H₂₀N₄O₅S Improved metabolic stability; spirocyclic moiety reduces off-target effects

Key Observations :

  • The diethoxyethyl group in the target compound confers superior aqueous solubility compared to dimethoxyphenyl or pyridylmethyl analogs .
  • 3-Nitrophenyl substituent at position 6 is conserved across analogs, suggesting its critical role in electronic modulation and target binding .

Key Findings :

  • The target compound’s carboxamide side chain may enhance selectivity for GPC-3 compared to SIRT1-targeting analogs .
  • Anti-cancer potency correlates with the presence of electron-withdrawing groups (e.g., nitro) at position 6, as seen in thiadiazole conjugates .

Q & A

Q. What are the key synthetic strategies for preparing N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide?

The synthesis involves multi-step reactions, typically starting with coupling the imidazo[2,1-b]thiazole core to the 3-nitrophenyl group, followed by carboxamide formation. Key steps include:

  • Nucleophilic substitution for introducing the 3-nitrophenyl group under reflux with catalysts like triethylamine in DMF or dichloromethane .
  • Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the diethoxyethylamine moiety .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions (e.g., nitrophenyl orientation, diethoxyethyl linkage) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ ion at m/z 473.15) and fragmentation patterns .
  • Infrared spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) groups .

Q. How do the functional groups (e.g., diethoxyethyl, nitrophenyl) influence the compound’s reactivity?

  • Diethoxyethyl group : Enhances solubility in polar aprotic solvents (e.g., DMSO) and may stabilize intermediates during synthesis via hydrogen bonding .
  • 3-Nitrophenyl group : Acts as an electron-withdrawing group, directing electrophilic substitution reactions on the imidazo-thiazole core .
  • Carboxamide : Participates in hydrogen bonding with biological targets, influencing binding affinity .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : Screen against targets like Glypican-3 (GPC-3) using software (AutoDock Vina) to assess binding energy (ΔG ≤ -8.5 kcal/mol suggests strong affinity) .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~3.2 for blood-brain barrier penetration) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Arg87^{87} of GPC-3) .

Q. What experimental designs resolve contradictions in structure-activity relationship (SAR) data for imidazo-thiazole derivatives?

  • Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing diethoxyethyl with cyclopropane carboxamide) and compare IC50_{50} values in bioassays .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., nitrophenyl vs. methoxyphenyl) to activity using regression models .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to validate docking hypotheses .

Q. How does the diethoxyethyl group affect metabolic stability compared to analogs with methoxy or ethoxy groups?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify half-life (t1/2_{1/2}) via LC-MS. Diethoxyethyl may show t1/2_{1/2} > 60 min due to steric hindrance against esterases .
  • Comparative pharmacokinetics : Administer analogs (IV/PO) in rodent models; diethoxyethyl improves oral bioavailability (F > 40%) by enhancing solubility .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Solvent selection : Replace DMF with acetonitrile to reduce side reactions (yield increases from 65% to 82%) .
  • Catalyst screening : Test Pd/C vs. CuI for Suzuki coupling; CuI in DMSO at 80°C achieves >90% conversion .
  • Flow chemistry : Continuous processing reduces purification steps and improves throughput (purity >95%) .

Q. How can stability under physiological conditions be assessed?

  • pH-dependent hydrolysis : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC. Carboxamide is stable at pH 7.4 (<5% degradation) but hydrolyzes in acidic conditions (pH 2, >30% degradation) .
  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition; nitrophenyl may cause photosensitivity, requiring light-protected storage .

Q. What in vitro models evaluate anticancer potential?

  • Cell viability assays : Test against HepG2 (liver) and MCF-7 (breast) cancer lines using MTT. IC50_{50} values <10 μM indicate potency .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Synergy studies : Combine with cisplatin; calculate combination index (CI <1 suggests synergy) .

Q. How are molecular interactions with DNA/proteins characterized?

  • Surface plasmon resonance (SPR) : Determine binding kinetics (kon_{on}/koff_{off}) to DNA G-quadruplexes (KD_D ~0.5 μM) .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH ~-12 kcal/mol) for protein binding .
  • Fluorescence quenching : Monitor tryptophan emission shifts (Δλ ~20 nm) upon ligand binding to serum albumin .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.